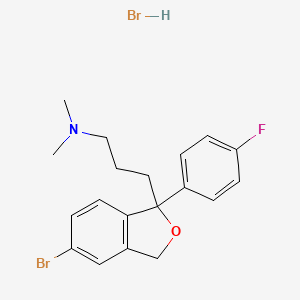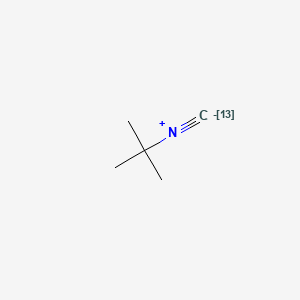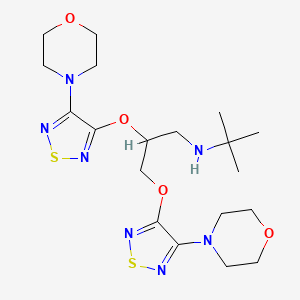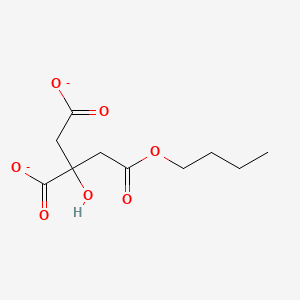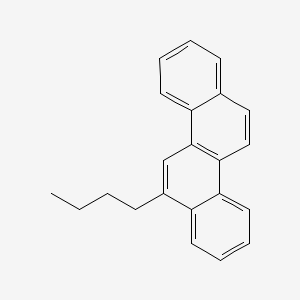
6-Butylchrysene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Butylchrysene is a chemical compound with the molecular formula C22H20 . It has an average mass of 284.394 Da and a monoisotopic mass of 284.156494 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 22 carbon atoms and 20 hydrogen atoms . The structure is well-defined, and its complexity is high, indicating a complex arrangement of atoms .
Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm³ . Its boiling point is 477.2±12.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C and an enthalpy of vaporization of 71.3±0.8 kJ/mol . The flash point is 237.6±13.7 °C . The index of refraction is 1.691, and the molar refractivity is 98.6±0.3 cm³ .
Wissenschaftliche Forschungsanwendungen
Molecular and Crystal Structure Analysis : A study on 3-t-butylchrysene, a related compound, involved analyzing its molecular and crystal structure using X-ray diffraction. This research provides insights into the molecular environments of butyl groups in chrysene derivatives (Beckmann et al., 2003).
Synthesis and Photophysical Properties for OLED Applications : Research on 3,6,9,12-tetrasubstituted chrysenes, which include butyl groups, focused on their synthesis and photophysical properties. These compounds show promise for use in organic light-emitting diodes (OLEDs) due to their blue fluorescent emission (Wu et al., 2014).
Exploration of Catalytic Processes : A study on Iron−Bis(arylimino)pyridine’s catalytic behavior in oligomerization of 1-butene demonstrates the relevance of butyl groups in catalysis research, which could indirectly relate to the behavior of 6-Butylchrysene in similar contexts (Raucoules et al., 2009).
Asymmetric Catalysis and Organic Synthesis : Investigations into the asymmetric catalysis of tert-butyl disulfide highlight the potential for this compound in similar asymmetric synthesis processes, given the structural similarities (Cogan et al., 1998).
Polymerization Processes : Research into the polymerization of α-olefins using a Ni(II)-α-diimine catalyst containing OSiPh2tBu groups can shed light on the polymerization potential of this compound, given the involvement of butyl groups in these processes (Yuan et al., 2005).
Carcinogenicity Studies in Rodents : 6-Nitrochrysene, a nitro derivative of chrysene, was found to induce mammary, colon, and lung cancer in rodents. This study suggests potential health hazards associated with chrysene derivatives, which could extend to this compound (El-Bayoumy et al., 1993).
Electronic Structures in Organic Photovoltaics : Fullerene derivatives, related to chrysene structures, have been studied for their electronic properties in organic photovoltaics. This research could provide insights into the electronic behavior of this compound in similar applications (Nakanishi et al., 2014).
Eigenschaften
IUPAC Name |
6-butylchrysene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20/c1-2-3-8-17-15-22-18-10-5-4-9-16(18)13-14-21(22)20-12-7-6-11-19(17)20/h4-7,9-15H,2-3,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQKMLMKECCWEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



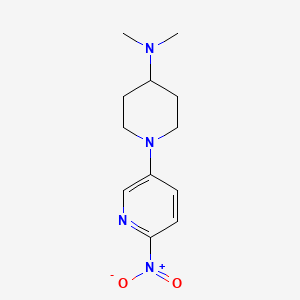
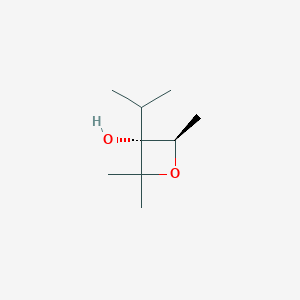
![Pyrido[2,3-e][1,4]oxazepine](/img/structure/B569830.png)
